molecular formula C10H15NO B3232231 1-Amino-3-phenylbutan-2-ol CAS No. 133562-22-8

1-Amino-3-phenylbutan-2-ol

Cat. No.: B3232231
CAS No.: 133562-22-8
M. Wt: 165.23 g/mol
InChI Key: XJOFUFBSSUXTFV-UHFFFAOYSA-N
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Description

1-Amino-3-phenylbutan-2-ol is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone with a phenyl group (-C6H5) at the third carbon position. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-3-phenylbutan-2-ol using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its scalability and efficiency. The reaction is carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form an amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of 1-oxo-3-phenylbutan-2-ol.

    Reduction: Formation of 1-amino-3-phenylbutane.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-Amino-3-phenylbutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-amino-3-phenylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in various biochemical pathways, including enzymatic reactions. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity to target proteins.

Comparison with Similar Compounds

    1-Amino-2-phenylbutan-2-ol: Similar structure but with the amino group at a different position.

    1-Amino-3-phenylpropan-2-ol: Lacks one carbon in the backbone compared to 1-amino-3-phenylbutan-2-ol.

    1-Amino-3-phenylbutane: Lacks the hydroxyl group.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Biological Activity

1-Amino-3-phenylbutan-2-ol (CAS No. 133562-22-8) is an organic compound characterized by its unique chiral structure, which includes an amino group and a hydroxyl group attached to a butane backbone with a phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NOC_{10}H_{15}NO. Its chiral nature allows for the existence of two enantiomers, which can exhibit different biological activities. The compound's structure can be summarized as follows:

ComponentDescription
Amino Group-NH2 (primary amine)
Hydroxyl Group-OH (alcohol)
Phenyl Group-C6H5 (aromatic ring)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Enzymatic Reactions : The hydroxyl group participates in biochemical pathways, potentially acting as a substrate or cofactor in enzymatic reactions.
  • Hydrophobic Interactions : The phenyl group enhances the compound's binding affinity to target proteins through hydrophobic interactions, which can affect the pharmacokinetics and pharmacodynamics of drugs derived from this compound .

Biological Activity and Applications

Research indicates that this compound may possess various biological activities, making it a valuable compound in pharmaceutical development.

Potential Therapeutic Uses

  • Neurological Disorders : Investigations have suggested that derivatives of this compound could be useful in treating conditions such as depression or anxiety by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : Some studies have indicated that this compound may exhibit anti-inflammatory effects, potentially benefiting conditions related to chronic inflammation.

Case Studies

Several studies have explored the synthesis and biological implications of this compound:

  • Synthesis via Enzymatic Cascade :
    • A study demonstrated the use of transaminases for the asymmetric synthesis of similar compounds, showcasing the potential for producing high yields of enantiomerically pure products .
    • The reaction conditions optimized for yield and selectivity were found to be crucial for maximizing the effectiveness of enzymatic processes.
  • Biological Testing :
    • In vitro assays have been conducted to evaluate the interaction of this compound with various receptors and enzymes, providing insights into its pharmacological profile .

Data Table: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Neurological EffectsPotential modulation of neurotransmitters
Anti-inflammatoryExhibits anti-inflammatory properties
Enzyme InteractionInfluences enzyme activity through binding

Properties

IUPAC Name

1-amino-3-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOFUFBSSUXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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